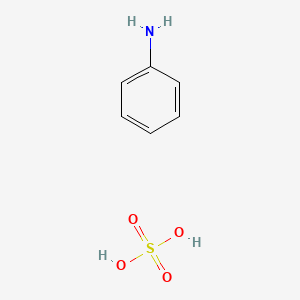

Aniline sulphate

Cat. No. B7767886

M. Wt: 191.21 g/mol

InChI Key: NTOLGSSKLPLTDW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04681710

Procedure details

The classical process for making sulfanilic acid is the "baking" process wherein aniline acid and sulfuric acid are mixed together to form the solid aniline hydrogen sulfate salt (Fiat Report 1313) (1945). In one variant, a batch-type process, a layer of the solid salt several centimeters thick is spread on lead or iron trays. The loaded trays are then slowly passed through an oven or tunnel kiln and heated to above the rearrangement and water elimination temperature. The eliminated water is vented from the kiln and condensed together with any vaporized aniline. When the trays emerge, conversion to sulfanilic acid is substantially complete, the trays are emptied and the cycle is repeated by reloading the trays with additional aniline hydrogen sulfate.

Identifiers

|

REACTION_CXSMILES

|

S(O)(=O)([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=O.NC1C=CC=CC=1.[S:19](=[O:23])(=[O:22])([OH:21])[OH:20]>>[S:19]([OH:23])([OH:22])(=[O:21])=[O:20].[NH2:9][C:6]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(C1=CC=C(C=C1)N)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are mixed together

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)(O)O.NC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |